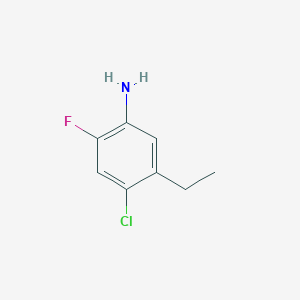![molecular formula C14H17N3S B14907119 Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)
Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol is a versatile compound known for its unique chemical structure and properties It contains a thiol group, which is a sulfur-containing functional group, and two pyridin-2-ylmethyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine, followed by the introduction of a thiol group. One common method includes the following steps:
Condensation Reaction: Pyridine-2-carbaldehyde is reacted with ethylenediamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Thiol Introduction: The amine is subsequently reacted with a thiolating agent, such as thiourea, to introduce the thiol group, resulting in the formation of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Continuous flow synthesis and the use of automated reactors are some of the techniques employed in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridin-2-ylmethyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: The compound is used in the development of sensors and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol involves its ability to form coordinate bonds with metal ions. The pyridin-2-ylmethyl groups act as chelating ligands, binding to metal ions through nitrogen atoms. This chelation stabilizes the metal ion and can enhance its catalytic activity. The thiol group can also participate in redox reactions, further contributing to the compound’s versatility .
類似化合物との比較
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but lacks the thiol group.
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide: Contains a quinoline moiety instead of a thiol group.
Uniqueness
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol is unique due to the presence of both pyridin-2-ylmethyl groups and a thiol group. This combination allows it to form stable metal complexes and participate in a variety of chemical reactions, making it a valuable compound in multiple fields of research .
特性
分子式 |
C14H17N3S |
|---|---|
分子量 |
259.37 g/mol |
IUPAC名 |
2-[bis(pyridin-2-ylmethyl)amino]ethanethiol |
InChI |
InChI=1S/C14H17N3S/c18-10-9-17(11-13-5-1-3-7-15-13)12-14-6-2-4-8-16-14/h1-8,18H,9-12H2 |
InChIキー |
PHIIPQGPGULPHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CN(CCS)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


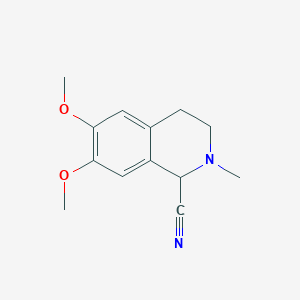
![tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14907041.png)

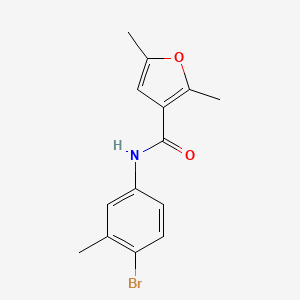
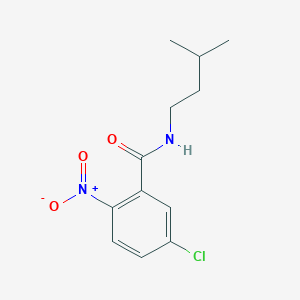
![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)
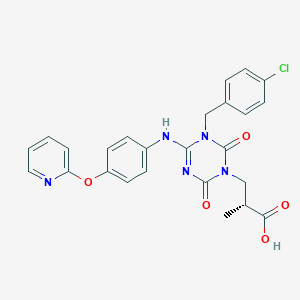
![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)


